(1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate is a bicyclic compound that belongs to the class of nitrogen-containing heterocycles known as azabicyclo compounds. This compound is structurally related to tropane alkaloids, which are significant in medicinal chemistry due to their biological activities. The compound's molecular formula is , and it has a molar mass of approximately 197.23 g/mol. It is primarily recognized for its potential applications in drug discovery and as an intermediate in the synthesis of various bioactive molecules.
The compound can be sourced from various chemical suppliers and is classified under pharmaceutical intermediates. It is particularly important in the synthesis of tropane derivatives, which are used in the production of several therapeutic agents. The compound's CAS number is 36127-17-0, and it has been referenced in multiple chemical databases, highlighting its relevance in organic synthesis and medicinal chemistry.
The synthesis of (1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate can be achieved through several methods, typically involving the following steps:
Synthesis may utilize starting materials like tropinone or other tropane derivatives, employing reagents such as acetic anhydride for acetylation and various catalysts to facilitate cyclization reactions.
The molecular structure of (1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate features a bicyclic system with a nitrogen atom incorporated into the ring structure, contributing to its unique properties. The stereochemistry at positions 1 and 5 is crucial for its biological activity.
The compound can participate in various chemical reactions typical for ketones and esters:
These reactions are often facilitated by specific catalysts or reaction conditions that enhance yields and selectivity.
The mechanism of action for (1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate primarily relates to its interaction with biological targets such as neurotransmitter receptors or enzymes involved in neurotransmission.
Research indicates that compounds related to this scaffold have shown promise in modulating cholinergic systems, which are critical for cognitive functions.
These properties suggest that the compound is stable under normal laboratory conditions but should be handled with care due to its potential toxicity.
The primary applications of (1R,5R)-8-Methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-YL acetate include:
This compound's unique structural features and biological relevance make it an important subject of study within medicinal chemistry and pharmacology.
The compound (1R,5R)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl acetate represents a structurally specialized tropane alkaloid derivative originating from the conserved biosynthetic framework characteristic of the Solanaceae family. Tropane alkaloids (TAs) share a common bicyclic tropane ring system synthesized from the amino acids ornithine or arginine via the intermediate putrescine. This pathway converges at the N-methyl-Δ¹-pyrrolinium cation, the universal precursor for all tropane alkaloids, nicotine, and related compounds [2] [8] [9]. Genomic analyses of Atropa belladonna (deadly nightshade) and Datura stramonium (jimsonweed) reveal that these species employ an evolutionarily conserved pathway to produce medicinal tropane alkaloids (mTAs), despite belonging to distantly related lineages within the nightshade family [1].
The biosynthesis proceeds through several enzymatic stages:
Genomic studies indicate that TA biosynthesis is governed by a conserved gene cluster in Solanaceae genomes, combined with lineage-specific gene duplications. This genomic architecture explains the sporadic distribution of TA production across plant families. Notably, genes responsible for "branching steps" toward mTAs likely evolved in early ancestral Solanaceae species but have been lost in most lineages, with A. belladonna and D. stramonium representing notable exceptions where the pathway remains intact [1].
Table 1: Core Enzymes in Tropane Alkaloid Biosynthesis
| Enzyme Class | Specific Enzyme | Function in Pathway | Key Product |
|---|---|---|---|
| Aminotransferase | Arginine/Ornithine Decarboxylase | Putrescine formation | Putrescine |
| Diamine Oxidase | Polyamine Oxidase | N-methyl-Δ¹-pyrrolinium cation formation | N-Methylpyrrolinium |
| Condensing Enzyme | Tropinone Synthase | Tropane ring cyclization | Tropinone |
| Reductase | Tropinone Reductase I (TRI) | Stereospecific reduction to tropine | Tropine |
| Oxidase | Cytochrome P450 | Oxidation at C3 position | 3-Oxotropane |
| Acyltransferase | Tropane Alkaloid Acyltransferase | Esterification at C6 hydroxyl | 6-Acetyl-3-oxotropane |
Esterification constitutes a critical biochemical modification driving structural and functional diversification in tropane alkaloids. In the case of (1R,5R)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl acetate, two key modifications occur: oxidation at C3 to form a ketone group and esterification at the C6 hydroxyl with acetic acid. This acetylation reaction is catalyzed by specific acyltransferase enzymes utilizing acetyl-CoA as the acyl donor [2] [8]. The position of esterification profoundly influences the molecule's three-dimensional conformation and biological activity.
The tropane alkaloid biosynthetic pathway demonstrates remarkable enzymatic flexibility in ester formation:
The discovery of a cytochrome P450 enzyme in A. belladonna that modifies hyoscyamine into norhyoscyamine underscores the complexity of oxidative modifications within this alkaloid class [1]. Such oxidative steps potentially generate intermediates like 3-oxotropane that serve as substrates for the esterification reactions producing derivatives including the target acetate compound.
The pharmaceutical significance of tropane alkaloids—particularly scopolamine, a WHO Essential Medicine—has spurred intensive research into biotechnological production platforms. While (1R,5R)-8-methyl-3-oxo-8-azabicyclo[3.2.1]octan-6-yl acetate itself may not be a primary target, the enzymatic pathways responsible for its synthesis present opportunities for metabolic engineering aimed at broader TA diversification or enhanced yields [1] [8] [9].
Key engineering strategies include:
Table 2: Metabolic Engineering Platforms for Tropane Alkaloid Production
| Platform | Key Advantages | Limitations | Production Enhancement Achieved |
|---|---|---|---|
| Hairy Root Cultures | Genetically stable, hormone-independent growth, biochemical fidelity | Scale-up challenges, slow growth | Up to 5-fold increase in scopolamine vs. field-grown plants |
| Microbial Synthesis (E. coli/Yeast) | Rapid growth, scalable fermentation, genetic tractability | Low titers due to enzyme incompatibility or toxicity | Milligram/L yields of hyoscyamine demonstrated |
| Transgenic Plants | Whole-plant biochemistry intact, agricultural scalability | Long generation times, regulatory hurdles | H6H overexpression in tobacco yields scopolamine |
| Cell Suspension Cultures | Homogeneous growth, bioreactor compatibility | Instability in TA production, dedifferentiation | Limited success for complex alkaloids |
The elucidation of cytochrome P450s involved in oxidation steps (e.g., C3 ketone formation) and the identification of acyltransferases with specificity for C6 hydroxylation positions provide critical genetic tools for these endeavors. Future efforts will likely leverage multi-omic data (genomics, transcriptomics, metabolomics) from species like A. belladonna and D. stramonium to identify and characterize the specific oxidoreductases and acyltransferases responsible for synthesizing 3-oxo-6-acetoxy derivatives [1] [9]. Such enzymes could be integrated into engineered microbial strains or plant tissues for sustainable production of these specialized metabolites.
CAS No.: 4687-94-9
CAS No.: 85535-85-9
CAS No.: 53696-69-8